5-Amino-2,4-di-tert-butylphenyl ethyl carbonate
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Overview
Description
5-Amino-2,4-di-tert-butylphenyl ethyl carbonate: is an organic compound with the molecular formula C16H25NO3 It is a derivative of phenol and is characterized by the presence of amino and ethyl carbonate functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to obtain the desired product .
Chemical Reactions Analysis
Types of Reactions
5-Amino-2,4-di-tert-butylphenyl ethyl carbonate can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The ethyl carbonate group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while reduction can produce primary amines .
Scientific Research Applications
5-Amino-2,4-di-tert-butylphenyl ethyl carbonate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and protein modifications.
Industry: The compound is used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 5-Amino-2,4-di-tert-butylphenyl ethyl carbonate involves its interaction with molecular targets such as enzymes and receptors. The amino group can form hydrogen bonds with active sites of enzymes, influencing their activity. The ethyl carbonate group can undergo hydrolysis, releasing active intermediates that participate in further biochemical reactions .
Comparison with Similar Compounds
Similar Compounds
- 5-Amino-2,4-di-tert-butylphenyl methyl carbonate
- 5-Amino-2,4-di-tert-butylphenyl benzoate
- 5-Amino-2,4-di-tert-butylphenyl ethyl ester
Uniqueness
Compared to similar compounds, it offers a different balance of hydrophobic and hydrophilic properties, making it suitable for specific applications in organic synthesis and pharmaceutical development .
Properties
Molecular Formula |
C17H27NO3 |
---|---|
Molecular Weight |
293.4 g/mol |
IUPAC Name |
(5-amino-2,4-ditert-butylphenyl) ethyl carbonate |
InChI |
InChI=1S/C17H27NO3/c1-8-20-15(19)21-14-10-13(18)11(16(2,3)4)9-12(14)17(5,6)7/h9-10H,8,18H2,1-7H3 |
InChI Key |
YTFVSWYWYCDUCT-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)OC1=C(C=C(C(=C1)N)C(C)(C)C)C(C)(C)C |
Origin of Product |
United States |
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